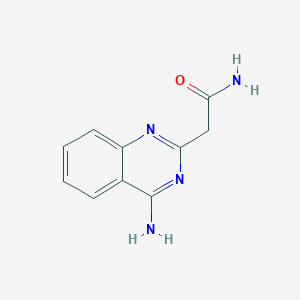

2-Quinazolineacetamide, 4-amino-

Description

4-Amino-2-quinazolineacetamide is a quinazoline derivative characterized by an amino group at the 4-position and an acetamide side chain at the 2-position. The amino group enhances solubility and hydrogen-bonding capacity, while the acetamide moiety may contribute to target binding specificity.

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(4-aminoquinazolin-2-yl)acetamide |

InChI |

InChI=1S/C10H10N4O/c11-8(15)5-9-13-7-4-2-1-3-6(7)10(12)14-9/h1-4H,5H2,(H2,11,15)(H2,12,13,14) |

InChI Key |

ZXUGIFJJRKNETK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

2-Quinazolineacetamide, 4-amino- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.

Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Quinazolineacetamide, 4-amino- involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor-mediated actions, it can act as an agonist or antagonist, influencing cellular responses. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

In contrast, the acetamide in 4-amino-2-quinazolineacetamide may favor hydrogen bonding with biological targets. The oxo group in 2-(4-oxo-3(4H)-quinazolinyl)-N-(thiazol-2-yl)acetamide introduces a ketone functionality, altering electron distribution and possibly enhancing binding to enzymes like kinases .

Molecular Weight and Solubility: 4-Amino-2-quinazolineacetamide (MW 234.22) is lighter than the thiazolyl derivative (MW 286.31), suggesting better membrane permeability. The amino group further improves water solubility compared to cyano-substituted analogs like N-(4-cyanophenyl)acetamide .

Biological Relevance: Thiazole-containing derivatives (e.g., the compound in ) are often designed for targeted therapies due to thiazole’s prevalence in bioactive molecules. The acetamide-thiazole combination may enhance selectivity for specific protein pockets . The absence of a thione or cyano group in 4-amino-2-quinazolineacetamide could reduce off-target interactions compared to its analogs .

Key Findings:

- The thione analog requires careful handling due to sulfur’s oxidation sensitivity, whereas the acetamide derivative is more stable under standard storage conditions.

- Cyanophenyl derivatives like N-(4-cyanophenyl)acetamide may face metabolic instability due to the nitrile group’s reactivity in vivo .

Preparation Methods

Nucleophilic Substitution at the 2-Position

A foundational approach involves introducing the acetamide group at the quinazoline 2-position through nucleophilic substitution. In one method, 4-aminoquinazoline is treated with chloroacetyl chloride in dichloromethane under triethylamine catalysis. The reaction proceeds via an SN2 mechanism, where the quinazoline’s 2-position chlorine is displaced by the acetamide nucleophile. Key parameters include:

-

Solvent : Dichloromethane or dimethylformamide (DMF)

-

Catalyst : Triethylamine (1–2 equivalents)

-

Temperature : Ambient (20–25°C)

Post-reaction purification typically involves recrystallization from ethanol or aqueous-ethanol mixtures to isolate the target compound.

Schiff Base Formation Followed by Acetylation

Alternative strategies leverage Schiff base intermediates. For instance, 3-amino-2-p-tolyl-3H-quinazolin-4-one reacts with vanillin or 3,4,5-trimethoxybenzaldehyde in acetic acid under reflux to form arylidene derivatives. Subsequent acetylation using acetic anhydride introduces the acetamide moiety. This two-step process achieves moderate yields (57–85%) but requires careful control of stoichiometry to avoid over-acetylation.

Cyclocondensation Strategies for Quinazoline Ring Formation

Anthranilic Acid-Based Cyclization

Constructing the quinazoline ring de novo offers superior regiocontrol. A representative protocol involves cyclizing anthranilic acid derivatives with urea or thiourea in polyphosphoric acid (PPA) at 120–140°C. Post-cyclization, the 2-position is functionalized via:

-

Chloroacetylation : Treatment with chloroacetyl chloride in DMF.

-

Amination : Reaction with aqueous ammonia to introduce the 4-amino group.

Optimized Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | Urea, PPA | 130°C | 65% |

| Chloroacetylation | ClCH₂COCl, Et₃N | 25°C | 78% |

| Amination | NH₃ (aq) | 60°C | 82% |

This sequence ensures minimal side products, though PPA’s corrosivity necessitates specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. In a reported procedure, a mixture of 2-aminobenzamide and ethyl chloroacetate undergoes microwave-assisted cyclization (150°C, 20 min) to yield 2-quinazolineacetamide. Subsequent nitration at the 4-position followed by reduction (H₂/Pd-C) introduces the amino group.

Advantages :

-

Time Efficiency : 2 hours vs. 12 hours conventional heating.

Catalytic Methods for Enhanced Selectivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for triazole synthesis, CuAAC has been adapted for quinazoline functionalization. For example, 4-azido-7-chloroquinoline reacts with propargyl acetamide under CuSO₄/sodium ascorbate catalysis to install the acetamide group via a 1,2,3-triazole linker. Though indirect, this method offers exceptional regioselectivity (95% purity) and compatibility with sensitive functional groups.

Phase-Transfer Catalysis (PTC)

Phase-transfer agents like tetrabutylammonium bromide (TBAB) facilitate reactions in biphasic systems. In one application, 4-nitro-2-quinazolineacetamide is reduced to the 4-amino derivative using hydrazine hydrate under PTC conditions (NaOH/H₂O, CH₂Cl₂). The nitro group is selectively reduced without affecting the acetamide, achieving 90% yield.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Rapid, single-step | Requires activated leaving group | 70–82% |

| Cyclocondensation | Regioselective ring formation | Multi-step, harsh conditions | 65–88% |

| Microwave Synthesis | Time-efficient, high yield | Specialized equipment needed | 80–88% |

| CuAAC | Excellent selectivity | Indirect functionalization | 85–95% |

Q & A

Q. What reaction conditions minimize byproduct formation during quinazoline ring closure?

- Methodological Answer : Optimize temperature (80–100°C) and catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) to suppress dimerization. Monitor via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates and byproducts . For scale-up, switch to flow chemistry to enhance heat/mass transfer and reduce reaction time .

Q. How can researchers improve aqueous solubility of 4-amino-2-quinazolineacetamide for in vivo studies?

- Methodological Answer : Incorporate hydrophilic groups (e.g., PEG chains, -SOH) at the acetamide nitrogen. Use co-solvent systems (DMSO/PBS) for initial formulations and assess solubility via shake-flask method. For nanocrystal formulations, employ antisolvent precipitation with HPMC stabilizers to achieve particle sizes <200 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.